Lipophilicity (XLogP3) Comparison Across Halogenated Hydroxyacetophenones
The target compound exhibits an XLogP3 of 2.0, which is significantly higher than that of the non-halogenated parent 4-hydroxyacetophenone (XLogP3 ≈ 1.0) and the mono-fluorinated analog 3-fluoro-4-hydroxyacetophenone (XLogP3 ≈ 1.3), while remaining lower than the dichloro analog 3,5-dichloro-4-hydroxyacetophenone (XLogP3 ≈ 2.5) [1]. This intermediate lipophilicity is optimal for balancing membrane permeation and aqueous solubility, a key determinant in antimicrobial and intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 4-Hydroxyacetophenone: ~1.0; 3-Fluoro-4-hydroxyacetophenone: ~1.3; 3,5-Dichloro-4-hydroxyacetophenone: ~2.5 |
| Quantified Difference | Target is 0.7–1.0 units more lipophilic than non-/mono-halogenated analogs and 0.5 units less lipophilic than the dichloro analog. |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release). |
Why This Matters
Procurement decisions for early-stage drug discovery should prioritize the chloro-fluoro combination when moderate lipophilicity is desired for blood-brain barrier penetration or cytoplasmic target access without excessive logP that could lead to poor pharmacokinetics.
- [1] PubChem Compound Summary for CID 83051519, 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/1556130-46-1 View Source
